1-Cyclopropyl-4-hydroxy-1H-pyridin-2-one
Description
1-Cyclopropyl-4-hydroxy-1H-pyridin-2-one is a pyridinone derivative characterized by a cyclopropyl substituent at the 1-position and a hydroxyl group at the 4-position. Pyridinones are heterocyclic compounds with a ketone group at the 2-position, known for their diverse biological activities and applications in medicinal chemistry. The hydroxyl group at position 4 may participate in hydrogen bonding, a critical feature for interactions with biological targets.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-cyclopropyl-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h3-6,10H,1-2H2 |
InChI Key |
NVBPYJKYQBKZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC(=CC2=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Estimated for illustrative purposes due to lack of direct data.
Key Observations :
- Cyclopropyl vs.
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may confer stronger hydrogen-bonding capacity than the cyclopropylamino group in ’s analog, impacting target selectivity .
- Electron-Withdrawing Substituents : Chloro and nitro groups in ’s compounds increase molecular weight (466–545) and polarity, likely reducing bioavailability compared to the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Inferred from substituent hydrophilicity.
Key Observations :
- Melting Points : ’s chloro- and nitro-substituted analogs exhibit high melting points (268–287°C), suggesting strong crystalline packing due to polar substituents, whereas the target compound’s hydroxyl group may result in a lower melting point .
- Solubility : The benzyl group in ’s compound increases hydrophobicity, whereas the hydroxyl group in the target compound enhances water solubility .
Spectroscopic and Structural Analysis
Table 3: NMR and IR Data Comparison
Key Observations :
- ¹H NMR : The cyclopropyl group in both the target compound and ’s analog produces distinct δ 1.0–1.2 ppm peaks, while aromatic protons in ’s compounds appear upfield (δ 6.8–8.2) due to electron-withdrawing effects .
- IR Spectroscopy: The hydroxyl group in the target compound generates a broad ~3200 cm⁻¹ stretch, absent in ’s amino-substituted analog .
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